2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride
Description
Chemical Significance and Research Context
2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride belongs to the piperidine class of heterocyclic amines, which are ubiquitous in pharmaceuticals due to their ability to modulate biological targets. The compound’s structure combines a six-membered piperidine ring with a 2,4-dichlorobenzyl ether moiety, a configuration that enhances its reactivity and binding affinity in synthetic pathways. This dual functionality enables its use as a versatile intermediate in organic synthesis, particularly in the development of antimicrobial agents and receptor modulators.
Recent studies highlight its role in medicinal chemistry, where piperidine derivatives are often leveraged for their pharmacokinetic properties. For instance, the 2,4-dichlorobenzyl group introduces electron-withdrawing effects that stabilize the molecule during metabolic processes, a feature critical for drug candidates. Additionally, the hydrochloride salt form improves solubility, facilitating its application in aqueous reaction environments. Despite these advantages, the compound’s full pharmacological potential remains underexplored, with most research focusing on synthetic methodologies rather than biological activity.
| Property | Details | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{20}\text{Cl}_{3}\text{NO} $$ | |
| Molecular Weight | 324.67 g/mol | |
| Key Functional Groups | Piperidine ring, dichlorobenzyl ether |
Historical Development of Piperidine-Based Compounds
The discovery of piperidine dates to 1850, when Thomas Anderson and Auguste Cahours independently isolated it from black pepper alkaloids. Early structural studies by Hofmann and Ladenburg in the 1880s revealed its cyclic amine nature, laying the groundwork for synthetic modifications. The mid-20th century saw piperidine derivatives emerge as key scaffolds in antipsychotics, analgesics, and antihistamines, driven by their ability to cross the blood-brain barrier.
The introduction of halogenated benzyl groups, such as 2,4-dichlorobenzyl, marked a turning point in optimizing piperidine derivatives for enhanced bioactivity. For example, cloperastine hydrochloride—a cough suppressant—incorporates a chlorobenzyl-piperidine structure, demonstrating the therapeutic relevance of such modifications. The synthesis of this compound builds on this legacy, combining steric bulk and electronic effects to target specific enzymes or receptors. Historical advancements in selective alkylation and etherification reactions, as detailed in methodologies from the 2010s, further enabled precise functionalization of the piperidine core.
Current State of Knowledge and Research Gaps
Contemporary research on this compound primarily addresses its synthetic optimization. Studies describe its preparation via nucleophilic substitution between 2,4-dichlorobenzyl chloride and 2-(piperidin-1-yl)ethanol, followed by hydrochloric acid treatment to yield the salt. Industrial-scale production emphasizes catalyst selection and temperature control to achieve yields exceeding 80%. Spectroscopic analyses, including $$ ^1\text{H} $$-NMR and mass spectrometry, confirm its structure, with characteristic signals for the piperidine protons and aromatic chlorides.
Despite these advances, critical gaps persist:
- Mechanistic Insights : The compound’s interactions with biological targets, such as neurotransmitter receptors or microbial enzymes, remain poorly characterized.
- Derivative Exploration : Limited data exist on structure-activity relationships (SAR) for analogs with varied halogenation patterns or ether chain lengths.
- Stability Profiles : Long-term stability under physiological conditions has not been systematically evaluated, hindering its adoption in drug formulations.
Future research should prioritize in vitro and in vivo assays to elucidate its pharmacological potential, alongside computational modeling to predict metabolite pathways. Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate this compound from a laboratory intermediate to a therapeutic candidate.
Properties
IUPAC Name |
2-[2-[(2,4-dichlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO.ClH/c15-12-5-4-11(14(16)9-12)10-18-8-6-13-3-1-2-7-17-13;/h4-5,9,13,17H,1-3,6-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABPFQMGBWJNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219971-98-8 | |
| Record name | Piperidine, 2-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step 1: Preparation of 2-Hydroxyethylpiperidine
- Reaction : Piperidine reacts with ethylene chlorohydrin in an inert solvent like toluene.
- Conditions : The reaction is typically carried out at temperatures ranging from 70°C to the boiling point of the reaction mixture.
Step 2: Alkylation with 2,4-Dichlorobenzyl Chloride
- Reaction : 2-Hydroxyethylpiperidine reacts with 2,4-dichlorobenzyl chloride in a suitable solvent.
- Conditions : This step may require a base to facilitate the alkylation reaction. Common bases include sodium hydroxide or potassium carbonate.
Step 3: Formation of Hydrochloride Salt
- Reaction : The free base is treated with hydrochloric acid to form the hydrochloride salt.
- Conditions : The reaction is typically carried out in a solvent like ethanol or ether, followed by evaporation to isolate the salt.
Analysis and Purification
After synthesis, the compound would need to be purified and analyzed to ensure its purity and structure. Common methods include:
- Chromatography : Techniques such as column chromatography can be used to purify the compound.
- Spectroscopy : NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are useful for confirming the structure of the synthesized compound.
Data Tables
Given the lack of specific data on this compound, we can consider a general approach to synthesis and analysis:
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Piperidine + Ethylene Chlorohydrin | Toluene, 70°C - Boiling Point | 2-Hydroxyethylpiperidine |
| 2 | 2-Hydroxyethylpiperidine + 2,4-Dichlorobenzyl Chloride | Base (e.g., NaOH), Solvent (e.g., DMF) | 2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine |
| 3 | Free Base + HCl | Ethanol or Ether | This compound |
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis. The typical synthesis involves the reaction of 2,4-dichlorobenzyl chloride with piperidine under alkaline conditions, followed by hydrochloride formation through acidification.
Reactivity Profile
The compound exhibits a range of chemical reactivity:
- Oxidation : Can be oxidized to yield corresponding carboxylic acids using potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can produce alcohols or amines via lithium aluminum hydride.
- Nucleophilic Substitution : The benzyl chloride moiety is susceptible to nucleophilic attack, facilitating further functionalization.
Biological Applications
Cellular Effects
Research has indicated that 2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride may influence cellular processes. Studies have explored its potential as a biochemical tool to investigate signaling pathways and cellular mechanisms. For instance, it has been examined for its effects on neurotransmitter systems and cellular proliferation .
Therapeutic Potential
The compound is being investigated for its therapeutic applications in treating neurological disorders. Initial studies suggest that it may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. Ongoing research aims to elucidate its mechanism of action and efficacy in clinical settings .
Medical Applications
Pharmacological Investigations
Clinical studies are underway to assess the pharmacological profiles of this compound. Its ability to modulate neurotransmitter activity positions it as a candidate for drug development aimed at treating psychiatric and neurological conditions. The research focuses on understanding its safety profile, dosage efficacy, and long-term effects .
Research Studies Summary
| Study Focus | Findings |
|---|---|
| Neuroprotective Effects | Potential benefits in Alzheimer's models; ongoing investigations |
| Synthesis Applications | Used as an intermediate for complex organic compounds |
| Cellular Mechanisms | Influences on neurotransmitter systems; potential biochemical tool |
Biological Activity
2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride, with the molecular formula and CAS number 1219971-98-8, is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a piperidine ring substituted with a dichlorobenzyl ether group, which may contribute to its unique pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness particularly against gram-positive bacteria, suggesting its potential application in treating bacterial infections.
Analgesic Effects
The compound has also been investigated for its analgesic properties . In animal models, it demonstrated significant pain-relieving effects comparable to standard analgesics. This suggests that it may interact with pain pathways in the central nervous system, although further studies are needed to elucidate the exact mechanisms involved.
Neuropharmacological Effects
Studies have explored the compound's effects on neurotransmitter systems, particularly its affinity for dopamine and norepinephrine transporters. This dual action could position it as a candidate for treating disorders related to these neurotransmitters, such as depression or ADHD .
Synthesis and Evaluation
A comprehensive study on the synthesis of this compound highlighted its preparation through multi-step organic reactions. The resulting compound was subjected to various biological evaluations to assess its pharmacological potential. Notably, in vitro assays demonstrated high binding affinity to dopamine transporters (DAT), indicating possible applications in neuropharmacology .
Comparative Activity
A comparative analysis of similar compounds revealed that the specific substitution pattern of this compound enhances its biological activity. For instance, analogs lacking the dichlorobenzyl group exhibited significantly reduced efficacy in antimicrobial and analgesic assays.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀Cl₃NO |
| CAS Number | 1219971-98-8 |
| Antimicrobial Activity | Effective against gram-positive bacteria |
| Analgesic Activity | Significant pain relief in animal models |
| Neurotransmitter Affinity | High affinity for DAT and NET |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
- Lipophilicity: The 2,4-dichlorobenzyl group likely increases logP compared to mono-chloro or non-halogenated analogs, improving membrane permeability but reducing aqueous solubility .
- Steric Effects : Additional methyl groups (e.g., 3,5-dimethyl in ) may hinder binding in sterically sensitive targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a piperidine derivative is functionalized with a dichlorobenzyl ether group via alkoxylation. Key steps include:
-
Reacting 2,4-dichlorobenzyl chloride with a hydroxyl-containing intermediate (e.g., 2-(2-hydroxyethyl)piperidine) in the presence of a base like sodium hydroxide.
-
Solvents such as dichloromethane or DMF are used under reflux (20–80°C), with reaction times ranging from 1–24 hours .
-
Isolation via precipitation or column chromatography, followed by hydrochloride salt formation using HCl gas or aqueous HCl.
- Data Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkoxylation | 2,4-Dichlorobenzyl chloride, NaOH, DCM, 20°C, 1 hr | 99%* | |
| Salt Formation | HCl (g), diethyl ether | 85–90% |
*Yield from analogous synthesis in .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the piperidine ring, dichlorobenzyl ether linkage, and ethyl spacer. Aromatic protons from the dichlorobenzyl group appear as doublets (δ 7.2–7.8 ppm), while piperidine protons resonate at δ 1.5–3.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine atoms .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What are the critical safety precautions when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders to prevent inhalation .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate, collect residues in chemical waste containers, and ventilate the area .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or biological activity of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for alkoxylation or salt formation .
- Molecular Docking : Screen the compound against target proteins (e.g., GPCRs) to predict binding affinities. Software like AutoDock Vina can optimize substituent positioning for enhanced activity .
- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures for yield improvement .
Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) to isolate variables .
- Cross-Validation : Use multiple techniques (e.g., dynamic light scattering for aggregation studies, Karl Fischer titration for hygroscopicity) .
- Meta-Analysis : Compare data across studies while accounting for differences in solvent purity, temperature, or analytical calibration .
Q. What strategies improve the compound's yield in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for Suzuki couplings or Ullmann reactions to optimize intermediate formation .
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry in real time .
- Workflow Automation : Implement flow chemistry systems to enhance reproducibility and reduce human error in scale-up .
Q. How is this compound used as a building block in drug discovery?
- Methodological Answer :
- Fragment-Based Design : Incorporate the piperidine-dichlorobenzyl scaffold into larger molecules targeting neurological receptors (e.g., sigma-1 or 5-HT receptors) .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing Cl with F or CH₃) and evaluate their pharmacokinetic profiles using in vitro assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
